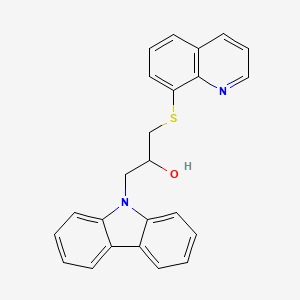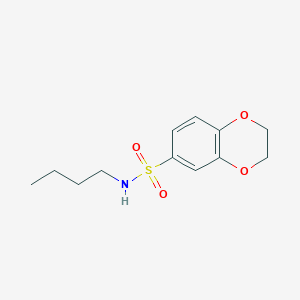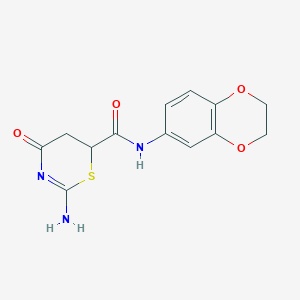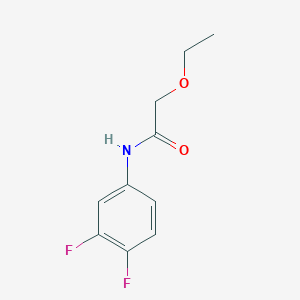
1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol
Overview
Description
1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol, also known as CQT, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation. In
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol has been studied for its potential applications in scientific research. One of the main areas of interest is in the field of neuroscience, where this compound has been found to have neuroprotective effects. This compound has been shown to protect neurons from damage caused by oxidative stress, which is a common factor in many neurodegenerative diseases. This compound has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol is not fully understood, but it is thought to involve the modulation of several signaling pathways in cells. This compound has been found to activate the protein kinase C (PKC) pathway, which is involved in many cellular processes such as cell growth and differentiation. This compound has also been found to inhibit the activity of the enzyme phosphodiesterase (PDE), which is involved in the degradation of cyclic nucleotides such as cAMP and cGMP.
Biochemical and Physiological Effects:
This compound has been found to have several interesting biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, this compound has also been found to have antioxidant properties. This compound has been shown to scavenge free radicals and protect cells from oxidative damage. This compound has also been found to have anti-cancer properties, making it a promising candidate for cancer research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol in lab experiments is its high purity and yield. The synthesis method for this compound has been optimized to produce high-quality material, making it suitable for use in a wide range of experiments. However, one limitation of using this compound is its relatively high cost compared to other compounds. This may limit its use in certain experiments where cost is a factor.
Future Directions
There are several future directions for research on 1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol. One area of interest is in the development of this compound derivatives with improved properties. These derivatives could be designed to have increased potency or selectivity for specific signaling pathways. Another area of interest is in the development of new methods for the synthesis of this compound, which could reduce the cost of producing this compound. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound for scientific research. Its synthesis method has been optimized to produce high-quality material, and it has been found to have interesting biochemical and physiological effects. This compound has potential applications in a wide range of areas, including neuroscience, cancer research, and inflammatory diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Properties
IUPAC Name |
1-carbazol-9-yl-3-quinolin-8-ylsulfanylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS/c27-18(16-28-23-13-5-7-17-8-6-14-25-24(17)23)15-26-21-11-3-1-9-19(21)20-10-2-4-12-22(20)26/h1-14,18,27H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQNKYFSFFAYMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CSC4=CC=CC5=C4N=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{1-[(4-methylphenyl)sulfonyl]propyl}-8-nitroquinoline](/img/structure/B4089181.png)
![methyl 4-(2-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4089185.png)
![N-{1-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4089197.png)
![N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B4089201.png)

![N-{1-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-fluorobenzamide](/img/structure/B4089211.png)
![N-bicyclo[2.2.1]hept-2-yl-3-phenylpropanamide](/img/structure/B4089222.png)

![2-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4089231.png)


![5-(1,3-benzodioxol-5-ylmethyl)-1-(2-phenylethyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4089249.png)
![N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}cyclopropanecarboxamide](/img/structure/B4089264.png)

